molecular formula C26H21BrN2O4 B12305377 N-Fmoc-4-Br-DL-tryptophan

N-Fmoc-4-Br-DL-tryptophan

Cat. No.: B12305377
M. Wt: 505.4 g/mol
InChI Key: OUMZDLOCSOPQHB-UHFFFAOYSA-N
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Description

N-Fmoc-4-Br-DL-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bromine atom at the 4-position of the indole ring. This modification enhances its utility in peptide synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-Br-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group, followed by bromination at the 4-position of the indole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-Br-DL-tryptophan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution yields N-Fmoc-4-azido-DL-tryptophan.

    Deprotection Reactions: Removal of the Fmoc group yields 4-Br-DL-tryptophan.

Scientific Research Applications

N-Fmoc-4-Br-DL-tryptophan has diverse applications in scientific research:

    Chemistry: Used in peptide synthesis as a protected amino acid.

    Biology: Studied for its role in protein engineering and enzyme studies.

    Medicine: Investigated for its potential in drug development and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialized peptides and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-Fmoc-4-Br-DL-tryptophan involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted reactions

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-4-bromo-L-tryptophan
  • N-Fmoc-4-chloro-DL-tryptophan
  • N-Fmoc-4-iodo-DL-tryptophan

Uniqueness

N-Fmoc-4-Br-DL-tryptophan is unique due to the presence of both the Fmoc protecting group and the bromine atom. This combination allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C26H21BrN2O4

Molecular Weight

505.4 g/mol

IUPAC Name

3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)

InChI Key

OUMZDLOCSOPQHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O

Origin of Product

United States

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